![molecular formula C12H21NO4 B2367508 2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid CAS No. 884006-81-9](/img/structure/B2367508.png)
2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid
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Overview
Description
“2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid” is a useful research chemical .
Molecular Structure Analysis
The molecular formula of “2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid” is C12H21NO4 . The InChI code is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of “2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid” is 243.30 . It has a topological polar surface area of 75.6Ų . The compound is canonicalized .Scientific Research Applications
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound is used in organic synthesis. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Preparation of Tissue Scaffolding
The compound is used in the preparation of tissue scaffolding. This application is particularly important in the field of regenerative medicine .
Drug Delivery
The compound is used in drug delivery systems. This is crucial for ensuring that drugs are delivered to the right place in the body at the right time .
Synthetic Wool and Silk Substitutes
The compound is used in the production of synthetic wool and silk substitutes. This is particularly important in the textile industry .
Crystallography
The compound is used in crystallography. The title compound, C7H13NO5, was prepared by the condensation of O-(carb-oxy-meth-yl)hydroxyl-amine and (Boc)2O (Boc = but-oxy-carbon-yl). In the crystal, molecules are linked by weak inter-molecular N-H⋯O hydrogen bonds .
Safety and Hazards
The safety information for “2-[trans-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid”, a similar compound, indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
The compound interacts with DPP-IV by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby prolonging their action and leading to a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The downstream effects include enhanced secretion of insulin, reduced secretion of glucagon, slowed gastric emptying, and decreased blood glucose levels .
Result of Action
The molecular and cellular effects of the compound’s action include the prolonged action of incretin hormones, enhanced secretion of insulin, reduced secretion of glucagon, and decreased blood glucose levels . These effects contribute to the management of DPP-IV mediated diseases .
properties
IUPAC Name |
2-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBFBCYPFDOYEV-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetic acid |
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